methyl 3-(2-{[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}ethyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate
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Overview
Description
Methyl 3-(2-{[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}ethyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a quinazoline core, a benzodioxole moiety, and a sulfanylidene group, making it a unique and versatile molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(2-{[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}ethyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the benzodioxole derivative, followed by the formation of the quinazoline core through cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-{[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}ethyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Scientific Research Applications
Methyl 3-(2-{[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}ethyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Biological Studies: It can be used in biological assays to study its effects on cellular processes and pathways.
Materials Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of methyl 3-(2-{[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}ethyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with receptors to modulate signaling pathways. The specific molecular targets and pathways involved depend on the context of its application .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(2H-1,3-benzodioxol-5-yl)acetate: This compound shares the benzodioxole moiety but lacks the quinazoline core and sulfanylidene group.
(2E,4E)-Methyl 5-(benzo[d][1,3]dioxol-5-yl)penta-2,4-dienoate: Another benzodioxole derivative with different functional groups and structural features.
2-Propenal, 3-(1,3-benzodioxol-5-yl): A simpler benzodioxole compound with an aldehyde group.
Uniqueness
Methyl 3-(2-{[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}ethyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate is unique due to its combination of a quinazoline core, benzodioxole moiety, and sulfanylidene group.
Properties
Molecular Formula |
C21H19N3O6S |
---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
methyl 3-[3-(1,3-benzodioxol-5-ylmethylamino)-3-oxopropyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |
InChI |
InChI=1S/C21H19N3O6S/c1-28-20(27)13-3-4-14-15(9-13)23-21(31)24(19(14)26)7-6-18(25)22-10-12-2-5-16-17(8-12)30-11-29-16/h2-5,8-9H,6-7,10-11H2,1H3,(H,22,25)(H,23,31) |
InChI Key |
ANADHYJBNXHSTF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCC(=O)NCC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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